molecular formula C11H10N2O2 B2835575 1-o-tolyl-1H-pyrazole-3-carboxylic acid CAS No. 1152962-55-4

1-o-tolyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2835575
CAS No.: 1152962-55-4
M. Wt: 202.213
InChI Key: DBUFGLULXNKLMX-UHFFFAOYSA-N
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Description

1-o-tolyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a tolyl group at the first position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-o-tolyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-(o-tolyl)-3-oxobutan-1-one with hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative . Another method involves the cyclization of appropriate hydrazones with carboxylic acids or their derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-o-tolyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

1-o-tolyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Biological Activity

1-o-Tolyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory and enzyme inhibition contexts. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10N2O2C_{11}H_{10}N_2O_2 and features a five-membered ring structure with two nitrogen atoms. The presence of the o-tolyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: Inhibitory Activity on COX Enzymes

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Celecoxib0.01313.12
Indomethacin1.371.37

Note: TBD indicates that specific data for this compound is pending further research.

In a study by Abdellatif et al., various pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. The results indicated that compounds with specific substituents exhibited enhanced potency compared to standard drugs like diclofenac .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor, particularly targeting D-amino acid oxidase (DAAO). This enzyme plays a significant role in amino acid metabolism and is implicated in various neurological conditions.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
This compoundDAAONon-competitiveTBD
Other Pyrazole DerivativesVariousReversibleTBD

Further studies are needed to establish detailed IC50 values for this compound against DAAO.

Anti-inflammatory Efficacy

In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant reductions in edema compared to control groups, suggesting a promising therapeutic potential for inflammation-related conditions .

Safety Profile

Histopathological analysis conducted on animal models revealed minimal degenerative changes in vital organs when treated with selected pyrazole derivatives, indicating a favorable safety profile for potential clinical applications .

The mechanism by which this compound exerts its biological effects involves binding to specific sites on target enzymes, thereby inhibiting their activity. For instance, as an enzyme inhibitor, it may prevent substrate binding at the active site, leading to reduced enzymatic activity and subsequent physiological effects.

Properties

IUPAC Name

1-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-10(8)13-7-6-9(12-13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFGLULXNKLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-o-Tolyl-1H-pyrazole-3-carboxylic acid ethyl ester (238 mg, 1.03 mmol) was dissolved in a mixture of THF (2.0 mL) and MeOH (2.0 mL). To this was added NaOH (20% aqueous, 1.0 mL). The reaction mixture was stirred for 2 h, and was then diluted with EtOAc and washed with 1M HCl. The aqueous layer was extracted with EtOAc and the combined organics were dried over Na2SO4, filtered and concentrated to give the product as a white solid (164 mg, 0.81 mmol, 79%).
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

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